molecular formula C5H10N4 B13101110 N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine

N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine

Cat. No.: B13101110
M. Wt: 126.16 g/mol
InChI Key: BIOADHFXWVAGSV-UHFFFAOYSA-N
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Description

N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine: is a heterocyclic organic compound that belongs to the triazole family. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine typically involves the reaction of nitrile imines with guanidine derivatives. This regioselective synthesis proceeds smoothly under ambient conditions, yielding functionalized 1,2,4-triazoles with high regioselectivity . Another method involves the reaction of acyl hydrazides with isothioureas, oxidative coupling of N,N-dimethylguanidine with benzonitrile, and [3+2]-cycloaddition reactions of nitrile ylides with diazonium salts .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been reported to enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted triazoles and amine derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique catalytic properties, making them useful in various chemical reactions . Additionally, the compound’s structure allows it to interact with biological targets, potentially inhibiting or activating specific enzymes and pathways .

Comparison with Similar Compounds

Comparison: N,N,1-Trimethyl-1H-1,2,4-triazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for targeted applications .

Properties

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

N,N,2-trimethyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H10N4/c1-8(2)5-6-4-7-9(5)3/h4H,1-3H3

InChI Key

BIOADHFXWVAGSV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)N(C)C

Origin of Product

United States

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